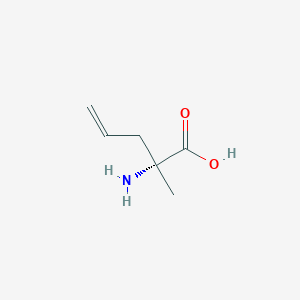

(R)-2-Amino-2-methylpent-4-enoic acid

Beschreibung

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis and Biological Research

While the twenty proteinogenic amino acids are the fundamental building blocks of proteins, there exists a vast and diverse group of non-proteinogenic amino acids (NPAAs) that are not encoded in the genome. wikipedia.org These compounds, either naturally occurring or synthetically derived, have garnered significant attention for their crucial roles in various scientific fields. wikipedia.orgnih.gov

NPAAs are instrumental in the development of novel peptide-based therapeutics. nih.gov Their incorporation into peptide chains can enhance stability, potency, and bioavailability, overcoming some of the limitations of peptides composed solely of natural amino acids. nih.gov Beyond pharmaceuticals, NPAAs serve as intermediates in metabolic pathways and can act as signaling molecules, such as neurotransmitters. cultivatorphytolab.commdpi.com Some are even utilized by organisms as defense compounds. cultivatorphytolab.com

The structural diversity of NPAAs, including α,α-disubstituted amino acids, allows for the creation of peptidomimetics with constrained conformations. nih.govjst.go.jp This conformational restriction can lead to enhanced biological activity and selectivity. The synthesis of these unique amino acids can be achieved through various chemical and biocatalytic methods, although achieving stereoselectivity remains a key challenge. nih.gov

Stereochemical Considerations and the Importance of Enantiopurity in Chiral Building Blocks

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. Most biological molecules, including the proteinogenic amino acids (with the exception of glycine), are chiral. libretexts.orgyoutube.com This means they exist as two non-superimposable mirror images called enantiomers.

The stereochemistry of a molecule can have a profound impact on its biological activity. researchgate.net Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral compound. researchgate.netenamine.net Consequently, the two enantiomers of a chiral drug can have different pharmacological effects, with one being therapeutic and the other being inactive or even toxic. wikipedia.org

For this reason, enantiopurity , or the presence of a single enantiomer, is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netenamine.net The use of enantiopure chiral building blocks, such as (R)-2-Amino-2-methylpent-4-enoic acid, is a critical strategy for constructing complex chiral molecules with a specific, desired stereochemistry. nih.govnih.gov The synthesis of such enantiopure compounds often involves asymmetric synthesis or chiral resolution techniques to ensure the final product has the correct three-dimensional arrangement for its intended biological target. acs.org

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBTZYHBJFPEJB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441959 | |

| Record name | (R)-2-Amino-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96886-56-5 | |

| Record name | (2R)-2-Amino-2-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96886-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Amino-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-- Allylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthesis Methodologies for R 2 Amino 2 Methylpent 4 Enoic Acid

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a reliable and well-established method for controlling stereochemistry. researchgate.net In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Evans' oxazolidinone auxiliaries are powerful tools for the stereoselective synthesis of chiral carboxylic acid derivatives. santiago-lab.com The synthesis of (R)-2-Amino-2-methylpent-4-enoic acid can be envisioned using a sequential alkylation strategy starting from an N-acylated oxazolidinone.

The general process involves several key steps:

Acylation: The chiral oxazolidinone auxiliary, often derived from readily available amino acids like valine or phenylalanine, is first acylated with an appropriate acyl halide (e.g., propanoyl chloride) to introduce the initial carbon framework. santiago-lab.com

First Alkylation (Methylation): The N-acylated oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a stereodefined (Z)-enolate. The conformation of this enolate is fixed by chelation with the lithium or sodium cation. santiago-lab.com The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile (e.g., methyl iodide) to the opposite face. This results in a highly diastereoselective methylation.

Second Alkylation (Allylation): A second deprotonation and alkylation sequence is performed. The introduction of the allyl group via an electrophile like allyl bromide or iodide proceeds with high diastereoselectivity, again controlled by the steric influence of the chiral auxiliary.

Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to release the desired (R)-2-Amino-2-methylpent-4-enoic acid. wikipedia.org The auxiliary can often be recovered and reused.

Table 1: Asymmetric Synthesis via Evans' Oxazolidinone Auxiliary

| Step | Reagents and Conditions | Intermediate/Product | Purpose | Diastereomeric Ratio (d.r.) |

| Acylation | (4R,5S)-4-methyl-5-phenyloxazolidinone, n-BuLi, Propanoyl Chloride | N-Propanoyl oxazolidinone | Attach the substrate to the chiral auxiliary. | N/A |

| Methylation | LDA or NaHMDS, THF, -78 °C; then Methyl Iodide (CH₃I) | α-Methylated product | Introduce the first substituent with high stereocontrol. | >95:5 |

| Allylation | LDA or NaHMDS, THF, -78 °C; then Allyl Bromide (CH₂=CHCH₂Br) | α-Methyl, α-allyl product | Introduce the second substituent to form the quaternary center. | >95:5 |

| Cleavage | Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂) | (R)-2-Amino-2-methylpent-4-enoic acid | Release the final product and recover the auxiliary. | N/A |

Camphor derivatives serve as effective chiral auxiliaries in the synthesis of α-amino acids. A common strategy involves the diastereoselective alkylation of a Schiff base (imine) formed between a glycine (B1666218) ester and a camphor-derived ketone. acs.orgresearchgate.net

The synthetic sequence is as follows:

Imine Formation: A camphor-based chiral auxiliary, such as a tricyclic iminolactone derived from camphorquinone, is condensed with a glycine ester (e.g., glycine tert-butyl ester) to form a chiral glycine imine. acs.org

Enolate Formation and Alkylation: The resulting imine is deprotonated with a strong base like LDA to generate a chiral, chelated lithium enolate. The rigid, sterically defined environment around the enolate, dictated by the camphor backbone, ensures that alkylation occurs from the less hindered face. researchgate.net

Sequential Alkylation: To synthesize the target molecule, a two-step alkylation is required. The enolate is first reacted with methyl iodide, followed by a second deprotonation and reaction with allyl bromide. The order can be reversed. The diastereoselectivity of both steps is typically high (>98%). acs.org

Hydrolysis: The final step involves the acidic hydrolysis of the imine and ester groups and removal of the chiral auxiliary. This liberates the free α,α-disubstituted amino acid with high enantiomeric purity. The camphor auxiliary can often be recovered. acs.org

Table 2: Synthesis Using Camphor-Based Iminolactone Auxiliary

| Step | Reagents and Conditions | Intermediate/Product | Purpose | Diastereoselectivity |

| Alkylation 1 | Iminolactone of Glycine, LDA, THF, -78°C; CH₃I | α-Methylated Iminolactone | Introduce the methyl group. | >98% |

| Alkylation 2 | α-Methylated Iminolactone, LDA, THF, -78°C; Allyl Bromide | α-Methyl, α-allyl Iminolactone | Introduce the allyl group to create the quaternary center. | >98% |

| Hydrolysis | Strong Acid (e.g., 6N HCl), Heat | (R)-2-Amino-2-methylpent-4-enoic acid | Cleave the auxiliary and hydrolyze the imine/ester. | High e.e. |

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes. nih.govresearchgate.net These square-planar complexes are typically formed from a Schiff base of glycine (or alanine) and a chiral ligand, often derived from proline. nih.gov

The synthesis proceeds via the following general mechanism:

Complex Formation: A Ni(II) complex is prepared from a Schiff base of an amino acid (e.g., alanine to provide the α-methyl group) and a chiral tridentate ligand. The complex holds the amino acid substrate in a rigid conformation. nih.govehu.es

Alkylation: The nucleophilic α-carbon of the complex is alkylated with an electrophile. For the synthesis of (R)-2-Amino-2-methylpent-4-enoic acid, the Ni(II) complex of an alanine Schiff base would be alkylated with allyl bromide. The chiral ligand shields one face of the planar complex, leading to a highly diastereoselective addition of the allyl group. nih.gov

Decomplexation: The desired amino acid is liberated from the complex by treatment with acid, which breaks down the Schiff base and releases the Ni(II) ion and the chiral ligand, which can be recycled. acs.org This methodology is particularly useful for preparing quaternary, α,α-disubstituted α-amino acids. nih.gov

Table 3: Asymmetric Synthesis via Chiral Ni(II) Complex

| Step | Reagents and Conditions | Intermediate/Product | Key Feature | Diastereomeric Excess (d.e.) |

| Complex Formation | Ni(NO₃)₂, (S)-Proline-derived ligand, Alanine, NaOMe/MeOH | Chiral Ni(II) complex of Alanine Schiff base | Formation of a rigid, planar chiral complex. | N/A |

| Alkylation | Base (e.g., DBU), Allyl Bromide, DMF | Alkylated Ni(II) complex | Face-selective alkylation directed by the chiral ligand. | >95% |

| Decomposition | Aqueous HCl | (R)-2-Amino-2-methylpent-4-enoic acid | Release of the enantiopure amino acid. | High e.e. |

Asymmetric phase transfer catalysis (PTC) is a versatile technique for the enantioselective alkylation of glycine derivatives. austinpublishinggroup.comnih.gov The reaction typically involves the alkylation of a glycine imine ester in a biphasic system (e.g., toluene/aqueous KOH) using a chiral quaternary ammonium (B1175870) salt as the catalyst. acs.orgresearchgate.net

The mechanism involves these key stages:

Enolate Formation: In the aqueous phase, a strong base (e.g., 50% KOH) deprotonates the glycine imine ester substrate, such as N-(diphenylmethylene)glycine tert-butyl ester.

Ion Pair Formation and Phase Transfer: The chiral PTC, typically a Cinchona alkaloid derivative, forms a tight, chiral ion pair with the enolate. nih.gov This lipophilic ion pair is extracted into the organic phase.

Enantioselective Alkylation: In the organic phase, the chiral environment created by the catalyst dictates the trajectory of the incoming electrophile. For the target molecule, sequential alkylation with methyl iodide and then allyl bromide would be performed. The catalyst shields one face of the enolate, leading to high enantioselectivity. researchgate.net

Hydrolysis: After the alkylations are complete, the imine and ester are hydrolyzed with acid to yield the final amino acid.

Table 4: Asymmetric Phase Transfer Catalysis Alkylation

| Step | Substrate | Catalyst | Electrophile | Enantiomeric Excess (e.e.) |

| Alkylation 1 | N-(diphenylmethylene)glycine tert-butyl ester | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Methyl Iodide | Up to 90% |

| Alkylation 2 | α-Methylated glycine imine | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Allyl Bromide | High e.e. maintained |

Enantioselective Alkylation Procedures

Enantioselective alkylation is a fundamental C-C bond-forming reaction that establishes a new stereocenter. The methods described above represent specific strategies to achieve this transformation. The core principle involves the reaction of a prochiral enolate with an electrophile under the influence of a chiral entity, which can be a stoichiometric auxiliary or a catalyst. researchgate.net

For the synthesis of (R)-2-Amino-2-methylpent-4-enoic acid, the key challenge is the sequential, stereocontrolled introduction of two different alkyl groups (methyl and allyl) onto the α-carbon. This can be achieved by starting with a precursor that already contains one of the groups. For instance, an alanine derivative can be used as the starting material. Its prochiral enolate can then be subjected to enantioselective allylation.

Key strategies include:

Chiral Base Deprotonation: Using a chiral lithium amide base can generate an enolate in an enantioselective manner, which can then be trapped by an electrophile. researchgate.net

Catalytic Enantioselective Alkylation: A chiral catalyst, such as a copper-salen complex or a copper-Phosferrox complex, can coordinate to the enolate and the electrophile, facilitating the reaction within a chiral environment and thereby controlling the stereochemical outcome. researchgate.net These methods are highly efficient, often requiring only low catalyst loadings to achieve high yields and enantioselectivities. researchgate.net

Strategies for α-Carbon Alkylation of Amino Acid Derivatives

The construction of the quaternary stereocenter in α,α-disubstituted amino acids is most commonly achieved through the diastereoselective alkylation of chiral, non-racemic amino acid enolate equivalents. This approach relies on the use of chiral auxiliaries that direct the incoming electrophile to a specific face of the enolate.

One highly effective strategy involves the use of oxazolidinone derivatives as chiral auxiliaries. wikipedia.org A notable example is the asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids using 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones as chiral templates. rsc.org In this methodology, the oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. The subsequent addition of an electrophile, like allyl bromide, results in a highly stereoselective alkylation at the C4 position of the oxazolidinone ring. rsc.org The stereochemical outcome is directed by the bulky 2-ferrocenyl group, which shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. This process leads to the desired product with exceptional diastereoselectivity, often exceeding 98% de. rsc.org

Another general approach for preparing sterically hindered α,α-disubstituted amino acids involves the alkylation of ethyl nitroacetate. This method allows for the introduction of two alkyl groups at the α-carbon in a sequential manner. nih.gov While this method is powerful for creating the α,α-disubstituted framework, achieving high enantioselectivity often requires subsequent resolution or the use of a chiral phase-transfer catalyst during the alkylation steps.

The use of other chiral templates, such as the diphenylmorpholinone auxiliary, has also proven to be a versatile and predictable method for synthesizing optically enriched amino acid derivatives. orgsyn.org The α-carbon of this template can react as an enolate, allowing for the introduction of various substituents with a high degree of stereocontrol, as the incoming group adds to the α-carbon anti to the phenyl groups of the auxiliary. orgsyn.org

| Chiral Auxiliary System | Base | Electrophile | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| 2-Ferrocenyl-1,3-oxazolidin-5-one | LDA | Allyl Bromide | >98% de | rsc.org |

| Evans' Oxazolidinone | NaHMDS | Allyl Iodide | High | wikipedia.org |

| Diphenylmorpholinone | Not Specified (Enolate) | Various | High and Predictable | orgsyn.org |

Protecting Group Chemistry in the Synthesis of α,α-Disubstituted Amino Acids

The synthesis of α,α-disubstituted amino acids requires careful management of reactive functional groups, primarily the α-amino group. Protecting groups are essential to prevent unwanted side reactions during coupling and functionalization steps. altabioscience.com The choice of protecting group is critical and is dictated by its stability under specific reaction conditions and the ease of its removal without affecting other parts of the molecule. The two most widely used amine protecting groups in modern peptide synthesis are tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). altabioscience.compeptide.com

Utilization of tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.org The Boc group is characterized by its stability towards most bases and nucleophiles, making it compatible with reactions such as ester saponification. organic-chemistry.org

Its primary feature is its lability under acidic conditions. total-synthesis.com The Boc group is readily cleaved using strong acids like trifluoroacetic acid (TFA), which generates a volatile isobutylene and carbon dioxide as byproducts, simplifying purification. This acid-lability makes the Boc group orthogonal to the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses. organic-chemistry.org In the context of synthesizing (R)-2-Amino-2-methylpent-4-enoic acid, a Boc-protected intermediate would be stable during the base-mediated α-alkylation steps and could be removed cleanly at a later stage.

Employment of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Derivatives

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group has become exceedingly popular, particularly in solid-phase peptide synthesis (SPPS). altabioscience.com It is introduced using reagents like Fmoc-Cl or the more stable Fmoc-OSu. total-synthesis.com

The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a secondary amine like piperidine in a solvent such as dimethylformamide (DMF). total-synthesis.com This deprotection mechanism proceeds via an E1cB elimination. The mild conditions required for Fmoc removal are compatible with many acid-sensitive functional groups and linkers used in SPPS, making it a preferred choice over the harsher acid cleavage required for Boc groups. altabioscience.com For the synthesis of α,α-disubstituted amino acids, the resulting amino ester can be protected with the Fmoc group after synthesis and saponification. nih.gov The orthogonality of the Fmoc group to acid-labile side-chain protecting groups (such as tert-butyl esters) is a critical aspect of its utility. altabioscience.compeptide.com

| Feature | tert-Butoxycarbonyl (Boc) | 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) |

|---|---|---|

| Structure | (CH₃)₃C-O-CO- | C₁₅H₁₁O₂- |

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Fmoc-Cl, Fmoc-OSu |

| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid) | Mild Base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to base, nucleophiles, catalytic hydrogenation | Stable to acid; cleaved by catalytic hydrogenation |

| Orthogonality | Orthogonal to Fmoc and Cbz (under non-acidic conditions) | Orthogonal to Boc and other acid-labile groups |

Multi-Step Synthetic Routes and Optimization for Enantiopure (R)-2-Amino-2-methylpent-4-enoic acid

A representative synthetic route begins with a chiral glycine or alanine equivalent attached to a chiral auxiliary. rsc.org This is followed by sequential alkylation steps to introduce the methyl and allyl groups at the α-carbon. The order of these alkylations can be crucial for maximizing yield and stereoselectivity. After the stereocenter is established, the chiral auxiliary is cleaved, often under hydrolytic conditions, to release the desired amino acid. The final steps typically involve the deprotection of any side-chain or terminal functional groups to yield the final product, (R)-2-Amino-2-methylpent-4-enoic acid.

Hydrolysis of Imine Functions in Synthetic Pathways

Imines, also known as Schiff bases, are common intermediates in amino acid synthesis, notably in methods like the Strecker synthesis. The hydrolysis of the imine C=N double bond is a critical step to unmask the amine and carbonyl functionalities. news-medical.net This reaction is essentially the reverse of imine formation and is typically carried out in the presence of water, often catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com

The mechanism under acidic conditions involves the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbon atom of the iminium ion. A series of proton transfers follows, ultimately leading to the elimination of the primary amine and the formation of a ketone or aldehyde. masterorganicchemistry.com Driving the equilibrium towards the hydrolysis products is readily achieved by using a large excess of water. masterorganicchemistry.com This step is fundamental for liberating the final amino acid from imine-based precursors.

Sequential Alkylation and Functionalization Protocols

The core of the synthesis for (R)-2-Amino-2-methylpent-4-enoic acid is the controlled, sequential introduction of the methyl and allyl groups at the α-carbon. Using a chiral glycine enolate equivalent is a common starting point.

A general protocol can be outlined as follows:

First Alkylation: A chiral glycine derivative, for example, one attached to an oxazolidinone auxiliary, is deprotonated with a strong, non-nucleophilic base like LDA or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (e.g., -78 °C) to form a chiral enolate. This enolate is then treated with a methylating agent, such as methyl iodide, to install the first substituent with high diastereoselectivity.

Second Alkylation: The resulting α-methylated intermediate is subjected to a second deprotonation-alkylation sequence. The sterically more demanding α-methylated substrate is again treated with a strong base to form the corresponding enolate. Subsequent reaction with an allyl halide, such as allyl bromide or allyl iodide, introduces the pent-4-enyl side chain. rsc.org The stereochemical outcome of this second alkylation is also controlled by the chiral auxiliary.

Cleavage and Deprotection: Finally, the α,α-disubstituted product is cleaved from the chiral auxiliary. For oxazolidinone auxiliaries, this is often achieved by hydrolysis, for instance, with lithium hydroxide and hydrogen peroxide, to yield the target amino acid. wikipedia.orgrsc.org

This sequential approach allows for the methodical construction of the quaternary stereocenter with a high degree of control over the absolute configuration. rsc.org

Synthetic Approaches to Fluorinated Analogues and Other Derivatives (Focus on Methodology)

The strategic incorporation of fluorine atoms or the synthesis of various derivatives of (R)-2-Amino-2-methylpent-4-enoic acid can significantly alter its biological and chemical properties. nih.gov Methodologies for creating these analogues often leverage advanced stereoselective techniques to control the configuration of the crucial α-quaternary center. These approaches include direct fluorination of advanced intermediates and the construction of the amino acid backbone from fluorinated precursors.

A notable example is the synthesis of the PET tracer candidate, 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe), a direct analogue of the parent compound. nih.gov The synthesis of the radiolabeling precursor for (R)-[18F]FAMPe begins with commercially available (R)-(+)-α-allylalanine. The initial step involves protecting the amino group with di-tert-butyl dicarbonate to form (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid. This intermediate undergoes hydroboration-oxidation of the terminal alkene, followed by tosylation of the resulting primary alcohol to yield the tosylate precursor. The final radiolabeling is achieved through nucleophilic substitution of the tosyl group with [18F]fluoride, followed by deprotection to afford the desired (R)-[18F]FAMPe in good radiochemical yield (24–52%). nih.gov

Broader strategies for accessing α-fluoroalkyl-α-amino acids often rely on the fluorination of a chiral precursor as a key step. mdpi.com Various fluorinating reagents, both nucleophilic (like DAST and Deoxofluor) and electrophilic (such as Selectfluor and NFSI), are employed for this purpose. mdpi.comnih.gov For instance, a mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives has been developed using visible-light photoredox catalysis. nih.gov In this method, an alkyl radical adds to the dehydroalanine, and the resulting α-amino radical is subsequently trapped by an electrophilic fluorine source like Selectfluor to generate the α-fluoro-α-amino acid. nih.gov

Another powerful methodology involves the use of chiral auxiliaries or catalysts to direct the stereochemistry. The asymmetric synthesis of various fluorinated amino acids has been achieved on a gram-scale using chiral Ni(II) complexes. chemrxiv.org This approach allows for the alkylation of a glycine-derived Ni(II) complex with fluorinated alkyl iodides, providing access to a diverse range of fluorinated amino acids in high enantiomeric purity (>94% ee). chemrxiv.org

The synthesis of other, non-fluorinated derivatives often employs transition-metal-catalyzed reactions. A palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters with allylic acetates has been reported for synthesizing α-CF3-α-amino acids. mdpi.com Furthermore, cross-coupling reactions like the Negishi and Suzuki-Miyaura reactions are instrumental in creating derivatives with aromatic or bi-aryl side chains from halo-amino acid precursors. nih.gov

For the synthesis of complex α-allyl-α-aryl α-amino acids, a one-step, three-component tandem N-alkylation/π-allylation of α-iminoesters has been developed. nih.govacs.org This method combines an α-iminoester, a Grignard reagent, and an allylic acetate to construct the quaternary stereocenter with high enantioselectivity. nih.gov The use of stereodirecting auxiliaries, such as 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones, also provides a reliable route. Treatment of these oxazolidinones with a strong base followed by allyl bromide leads to a highly stereoselective allylation (>98% de) anti to the ferrocenyl group. Subsequent hydrolysis yields the desired (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess. rsc.org

Table 1: Methodologies for Fluorinated Analogue Synthesis

| Methodology | Key Reagents/Catalysts | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Nucleophilic Fluorination nih.gov | [18F]Fluoride, K2CO3, Kryptofix 2.2.2 | Tosylate Precursor | [18F]FAMPe | Radiosynthesis for PET imaging; good radiochemical yield. |

| Photoredox Carbofluorination nih.gov | Organic photocatalyst, Selectfluor, Alkyltrifluoroborates | Dehydroalanine derivatives | α-Fluoro-α-amino acids | Metal-free, mild conditions, broad substrate scope. |

| Asymmetric Alkylation chemrxiv.org | Chiral Ni(II) complex, KOH/MeOH, Fluorinated alkyl iodides | Glycine-derived Ni(II) complex | Various fluorinated α-amino acids | Gram-scale synthesis, high enantiomeric purity (>94% ee). |

| Electrophilic Fluorination mdpi.comnih.gov | Selectfluor, NFSI | Chiral precursors | α-Fluoroalkyl-α-amino acids | Utilizes common electrophilic fluorine sources. |

Table 2: Methodologies for Other Derivative Synthesis

| Methodology | Key Reagents/Catalysts | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Allylation via Auxiliary rsc.org | LDA, Allyl bromide, Ferrocenyl oxazolidinone | Chiral oxazolidinone | (R)- or (S)-2-Alkyl-2-aminopent-4-enoic acids | High diastereoselectivity (>98% de). |

| Tandem Alkylation/π-Allylation nih.gov | Grignard reagents, Cinnamyl acetate, Pd catalyst | α-Iminoesters | α-Allyl-α-aryl α-amino acids | One-step, three-component reaction. |

| Negishi Cross-Coupling nih.gov | Palladium catalyst, Organozinc reagent | Iodo-serine derivative | Fluorinated aromatic α-amino acids | Access to a wide variety of aromatic derivatives. |

Chemical Transformations and Derivatization of R 2 Amino 2 Methylpent 4 Enoic Acid

Reactivity of the Terminal Alkene Moiety for Further Functionalization

The terminal double bond in (R)-2-Amino-2-methylpent-4-enoic acid serves as a versatile handle for introducing new functionalities and for chain elongation. After appropriate protection of the amino and acid groups, the alkene can undergo several important transformations.

One of the most powerful reactions involving this moiety is olefin metathesis. Cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the introduction of a wide variety of substituents. This reaction has been employed to synthesize analogues with extended side chains or to introduce functional groups for further manipulation. Ring-closing metathesis is another key application, particularly when the amino acid is incorporated into a larger molecule, leading to the formation of macrocyclic structures that are of significant interest in drug discovery.

The alkene can also be subjected to oxidation reactions. Ozonolysis, for instance, cleaves the double bond to yield an aldehyde, which can then be used in subsequent reactions like reductive amination or Wittig reactions to build more complex structures. Epoxidation of the alkene, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), produces a reactive epoxide ring that can be opened by various nucleophiles to install vicinal functional groups.

Furthermore, the terminal alkene is amenable to various addition reactions. Hydroboration-oxidation provides a route to the corresponding terminal alcohol, while radical additions can introduce a range of functional groups at the terminal position.

Table 1: Representative Reactions of the Alkene Moiety

| Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|

| Cross-Metathesis | Grubbs' Catalyst, Alkene Partner | Extended/Functionalized Side Chain |

| Ozonolysis | O₃, then Me₂S or other reducing agent | Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

Chemical Manipulations of the Carboxylic Acid Group for Esterification and Amidation

The carboxylic acid group of (R)-2-Amino-2-methylpent-4-enoic acid is readily converted into esters and amides, which are common modifications in the synthesis of derivatives and for its incorporation into larger molecules.

Esterification is typically achieved by reacting the amino acid with an alcohol under acidic conditions (e.g., using sulfuric acid or hydrogen chloride as a catalyst). Common esters, such as methyl or ethyl esters, are often prepared to protect the carboxylic acid during reactions at other sites or to enhance solubility in organic solvents. The formation of more complex esters is also possible, providing a means to attach reporter groups or other molecular entities.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation usually requires the use of a coupling agent to activate the carboxyl group, thereby facilitating nucleophilic attack by the amine. A wide range of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, are effective for this purpose. This reaction is fundamental to the formation of peptide bonds, as discussed in a later section.

Modifications of the Amino Group for Amide and Carbámate Formation

The primary amino group is a key site for derivatization, often requiring protection before other chemical manipulations are performed. The formation of amides and carbamates are the most common modifications.

Carbamate formation is a widely used strategy for protecting the amino group during synthesis. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups are frequently employed. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid). The Cbz group is installed using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation.

The amino group can also be acylated to form amides by reacting it with an acyl chloride or an acid anhydride (B1165640). This reaction is straightforward and provides access to a wide range of N-acyl derivatives. For instance, acetylation with acetic anhydride yields the corresponding N-acetylated amino acid. This modification can alter the biological properties of the parent molecule and is a common feature in many peptidomimetics.

Derivatization for Incorporation into Peptide Structures and Peptidomimetics

(R)-2-Amino-2-methylpent-4-enoic acid is a valuable building block for the synthesis of peptides and peptidomimetics. Its α-methyl group imposes significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This property is highly desirable for designing peptides with stable secondary structures, such as helices or turns.

For incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS), the amino acid must be appropriately protected. Typically, the amino group is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, allowing for sequential deprotection and coupling on the solid support. The carboxylic acid is then activated in situ using standard coupling reagents to form a peptide bond with the free amino group of the growing peptide chain.

The terminal alkene in the side chain offers a unique opportunity for post-synthetic modification of the peptide. Once the peptide has been synthesized and cleaved from the resin, the alkene can be functionalized using the reactions described in Section 3.1. This allows for the synthesis of stapled peptides, where the side chain is cyclized with another side chain in the peptide sequence through ring-closing metathesis, leading to conformationally constrained and often more potent and stable peptide analogues.

Table 2: Common Protecting Groups for Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Saponification (Base) |

Biological Activities and Biochemical Interactions of R 2 Amino 2 Methylpent 4 Enoic Acid

Involvement in Metabolic Pathways and Enzyme Systems

The unique structure of (R)-2-Amino-2-methylpent-4-enoic acid suggests potential interactions with various metabolic pathways and enzyme systems. As an amino acid analogue, it can be investigated for its capacity to act as a mimic or an inhibitor of natural amino acids in biological processes.

Interactions with Specific Enzymes and Resulting Biological Effects

As an α,α-disubstituted amino acid, (R)-2-Amino-2-methylpent-4-enoic acid is a sterically hindered molecule. bioengineer.orgkyushu-u.ac.jp This class of amino acids is known to serve as modifiers of peptide conformation. nih.govnih.gov The presence of a second substituent on the α-carbon restricts the conformational freedom, which can influence how peptides containing these amino acids interact with biological targets. nih.gov

While general studies on α,α-disubstituted amino acids exist, specific research detailing the direct interaction of (R)-2-Amino-2-methylpent-4-enoic acid with particular enzymes and the resultant biological effects is not extensively documented in publicly available literature. The structural similarity to other amino acids suggests it could be a candidate for screening as an enzyme inhibitor, a common strategy in drug discovery. nih.gov

Modulation of Cellular Metabolic Processes

Biological Role as a Non-Proteinogenic Amino Acid Derivative

Non-proteinogenic amino acids are not encoded in the genetic code for protein assembly but play various other roles in nature. nih.gov They can act as intermediates in metabolic pathways or as standalone bioactive molecules. bioengineer.org

Investigation of Ergogenic Properties and Performance Enhancement

There is a lack of specific scientific studies investigating the ergogenic, or performance-enhancing, properties of (R)-2-Amino-2-methylpent-4-enoic acid. While various amino acids and their derivatives are explored for their potential to improve exercise performance, delay fatigue, and enhance recovery, research has not focused on this particular compound. psu.edujst.go.jp General research into amino acid supplementation for athletic performance has yielded mixed results, and the efficacy of individual, non-proteinogenic amino acids is an area requiring more specific investigation. jst.go.jp

Influence on Anabolic Hormone Secretion and Related Physiological Responses

Currently, there is no available scientific literature that has specifically examined the influence of (R)-2-Amino-2-methylpent-4-enoic acid on the secretion of anabolic hormones, such as growth hormone or testosterone, or the physiological responses related to these hormones. Studies have investigated the effects of certain essential amino acid formulas, sometimes in combination with metabolites like HMB, on hormonal responses to exercise, but these findings cannot be extrapolated to (R)-2-Amino-2-methylpent-4-enoic acid.

Potential as a Pharmaceutical Intermediate and Bioactive Scaffold in Drug Design

The structural characteristics of (R)-2-Amino-2-methylpent-4-enoic acid make it a valuable building block in medicinal chemistry and drug design. As an α,α-disubstituted amino acid, it can be incorporated into peptides to create more stable and conformationally constrained structures. nih.govnih.gov

The steric hindrance provided by the α-methyl group can protect against enzymatic degradation, a significant advantage in peptide-based drug development. bioengineer.org The incorporation of α-methylated amino acids into peptides has been shown to enhance their biological properties. For example, substituting standard amino acids with α-methylated versions in apolipoprotein A-I mimetic peptides has been found to improve their helicity and potential for cholesterol efflux. nih.gov

Furthermore, α,α-disubstituted amino acids are recognized as important precursors for bioactive compounds. nih.gov Their unique three-dimensional structure can be exploited to design molecules that interact with specific biological targets. The development of efficient synthetic methods for this class of amino acids is an active area of research, highlighting their importance in the creation of novel therapeutics. nih.gov

Table of Research Findings on α,α-Disubstituted Amino Acids in Drug Development

| Feature of α,α-Disubstituted Amino Acids | Implication in Drug Design and Development | Research Focus |

| Steric Hindrance | Increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. | Enhancing peptide stability and bioavailability. bioengineer.org |

| Conformational Restriction | Locks peptides into specific secondary structures (e.g., helices or extended conformations), which can enhance binding to biological targets. | Modifying peptide conformation for improved target specificity. nih.govnih.gov |

| Bioactive Precursors | Serve as key building blocks for the synthesis of complex bioactive molecules and pharmaceuticals. | Development of efficient synthetic routes to access novel chemical entities. kyushu-u.ac.jpnih.gov |

| Improved Biological Properties | Incorporation can enhance the desired biological activity of peptides, such as cholesterol efflux. | Optimizing the function of therapeutic peptides. nih.gov |

Applications of R 2 Amino 2 Methylpent 4 Enoic Acid in Medicinal Chemistry and Drug Discovery

Utilization as a Chiral Building Block for Complex Molecule Synthesis

(R)-2-Amino-2-methylpent-4-enoic acid serves as a versatile chiral building block in organic synthesis. Its value stems from its distinct structural components: a primary amino group, a carboxylic acid, a chiral quaternary carbon, and a reactive terminal alkene. This combination of functional groups allows it to participate in a wide array of chemical reactions, including oxidations, reductions, and substitutions.

The presence of a defined stereocenter is particularly significant in medicinal chemistry. The biological activity of many pharmaceutical compounds is dependent on their specific three-dimensional arrangement. By incorporating (R)-2-Amino-2-methylpent-4-enoic acid into a synthetic route, chemists can introduce a specific chiral center into a target molecule. This control over stereochemistry is crucial for creating compounds that can interact selectively with biological targets like enzymes and receptors, which is a fundamental principle in the design of effective and safe drugs.

Precursor in the Synthesis of Therapeutically Relevant Compounds, e.g., Sacubitril

One of the most notable applications of (R)-2-Amino-2-methylpent-4-enoic acid and its derivatives is as a key precursor in the synthesis of Sacubitril. wikipedia.org Sacubitril is a neprilysin inhibitor that, in a combination drug with the angiotensin II receptor blocker valsartan, is used for the treatment of heart failure. d-nb.infonih.govnewdrugapprovals.org Sacubitril itself is a prodrug that is metabolized in the body to its active form, LBQ657. newdrugapprovals.org

The synthesis of Sacubitril involves multiple steps, where derivatives of (R)-2-Amino-2-methylpent-4-enoic acid are used to construct the core structure of the final drug molecule. For instance, a common strategy involves the hydrogenation of an unsaturated precursor to form the saturated pentanoic acid backbone. google.com A patent for the preparation of Sacubitril calcium describes a step where a related compound, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid, is hydrogenated to yield a key saturated intermediate. google.com This step is critical for establishing the correct stereochemistry at the two chiral centers of the molecule. d-nb.infogoogle.com

Table 2: Example of a Synthetic Step in Sacubitril Intermediate Preparation

| Reaction | Starting Material | Reagents & Conditions | Product | Significance | Source |

| Hydrogenation | (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid | H₂, 10% Palladium on Carbon (Pd/C), Ethanol, 1.0 MPa pressure, 25°C | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pentanoic acid | Creates the saturated backbone and sets one of the key stereocenters for Sacubitril. | google.com |

Design and Synthesis of Amino Acid-Based Pharmaceutical Intermediates

Researchers have synthesized libraries of new compounds by modifying the core structure of amino acid intermediates. For example, new derivatives of Sacubitril were created by reacting an intermediate, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid ethyl ester hydrochloride, with a range of different carboxylic acids. nih.gov This approach allows for the systematic exploration of how different chemical groups affect the biological activity of the final compound, a key strategy in drug discovery. nih.gov Modern synthetic methods, including biocatalysis with enzymes like transaminases, are also employed to produce these chiral amino acid intermediates with high efficiency and stereoselectivity. illinois.edugoogleapis.com

Application as a Reference Standard in Pharmaceutical Quality Control and Research

(R)-2-Amino-2-methylpent-4-enoic acid, or a highly purified derivative from a synthetic process, can serve as an analytical reference standard in both research and quality control settings. cphi-online.com For a drug like Sacubitril, intermediates and impurities related to its synthesis must be monitored and controlled. A reference standard of a key intermediate allows analytical chemists to develop and validate methods (such as High-Performance Liquid Chromatography, HPLC) to accurately quantify the intermediate in production batches. nih.gov It also helps in identifying and quantifying any related impurities, ensuring that the final drug product meets the stringent quality and safety requirements set by regulatory authorities. nih.gov The characterization of such standards is a comprehensive process, often involving multiple analytical techniques to establish a purity value that is then used for assaying the final drug substance. nih.gov

Advanced Analytical Methodologies in the Study of R 2 Amino 2 Methylpent 4 Enoic Acid

Methods for Determination of Enantiomeric Excess in Chiral Amino Acids

The determination of the enantiomeric excess (ee) is critical for chiral amino acids, as stereochemistry often dictates biological activity and chemical reactivity. Several sophisticated methods are employed to quantify the proportion of the desired (R)-enantiomer relative to its (S)-counterpart.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for resolving enantiomers. For (R)-2-Amino-2-methylpent-4-enoic acid, polysaccharide-based columns, such as those derived from amylose, are effective for achieving separation. The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, allowing for their distinct quantification. To ensure accuracy, these HPLC methods are often validated using a racemic mixture to confirm baseline separation.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. The (R)-enantiomer of 2-Amino-2-methylpent-4-enoic acid exhibits a specific optical rotation value ([α]D) of +23.2°, as measured in water at a concentration of 0.99 g/100 mL. This measurement serves as a direct verification of the enantiopurity of a sample, with deviations from the reported value indicating the presence of the opposing enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily a tool for structural elucidation, it can be adapted for ee determination through the use of chiral solvating agents (CSAs) or chiral shift reagents. These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. This allows for the integration and quantification of the respective enantiomeric populations. arkat-usa.org

Enantioselective Indicator Displacement Assays (eIDAs): A more recent, high-throughput approach for determining the ee of α-amino acids involves eIDAs. nih.gov This colorimetric method utilizes a chiral receptor and an indicator to produce a response that can be measured with a conventional UV-vis spectrophotometer, offering a rapid alternative to more labor-intensive chromatographic techniques. nih.gov

Table 1: Methods for Enantiomeric Excess Determination

| Method | Principle | Key Advantages | Specific Application/Note for (R)-2-Amino-2-methylpent-4-enoic acid |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase causing separation. | High resolution and accuracy. | Amylose-based columns are effective for resolution. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Fast, direct verification of enantiopurity. | Reported specific rotation [α]D is +23.2°. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Provides direct structural and quantitative data. | Used for cross-validation of results from other techniques. |

| Enantioselective Indicator Displacement Assays (eIDAs) | Colorimetric signal change upon enantioselective binding. | High-throughput screening capability. nih.gov | A potential rapid screening method for α-amino acids. nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise structure of (R)-2-Amino-2-methylpent-4-enoic acid is confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information on the molecule's connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the structural framework by identifying the chemical environment of all protons in the molecule. For (R)-2-Amino-2-methylpent-4-enoic acid, the spectrum is expected to show characteristic signals for the different proton types. Notably, the vinyl protons associated with the pent-4-enoic moiety typically appear in the δ 5.2–5.8 ppm range. The integration of these signals confirms the number of protons of each type, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR (Carbon-13 NMR): This analysis identifies all unique carbon atoms in the molecule. The spectrum would display distinct peaks corresponding to the carboxylic acid carbon, the chiral quaternary α-carbon, the α-methyl carbon, and the three carbons of the pentenyl side chain, thus confirming the carbon backbone of the structure.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound with high accuracy. The molecular formula for (R)-2-Amino-2-methylpent-4-enoic acid is C₆H₁₁NO₂, corresponding to a molecular weight of approximately 129.16 g/mol . nist.gov High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass and, therefore, the elemental composition. The fragmentation pattern observed during MS analysis provides further structural confirmation by showing characteristic losses of functional groups.

Table 2: Key Spectroscopic Data for (R)-2-Amino-2-methylpent-4-enoic acid

| Technique | Parameter | Expected Data/Observation |

|---|---|---|

| Molecular Formula | - | C₆H₁₁NO₂ |

| Molecular Weight | - | ~129.16 g/mol nist.gov |

| ¹H NMR | Chemical Shift (δ) | Vinyl protons expected at δ 5.2–5.8 ppm. |

| Function | Confirms structural consistency and proton assignments. | |

| ¹³C NMR | Function | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry | Function | Provides molecular weight and elemental composition (via HRMS). |

Theoretical and Computational Investigations on R 2 Amino 2 Methylpent 4 Enoic Acid and Its Analogs

Density Functional Theory (DFT) for Mechanistic Elucidation in Stereoselective Reactions

The synthesis of enantiomerically pure α,α-disubstituted amino acids, such as (R)-2-Amino-2-methylpent-4-enoic acid, presents a significant synthetic challenge. Achieving high stereoselectivity often relies on complex catalytic systems, such as chiral phase-transfer catalysis (CPTC). illinois.edunih.gov DFT has become a powerful method for elucidating the intricate mechanisms of these reactions, helping to explain why one stereoisomer is formed preferentially over another. nih.gov

DFT calculations can model the transition states of reaction pathways, providing information on their relative energies. The pathway with the lower energy transition state is kinetically favored, leading to the major product. This approach is crucial for understanding reactions where subtle non-covalent interactions between a catalyst and a substrate dictate the stereochemical outcome. rsc.org For instance, in the alkylation of glycine (B1666218) imines using modified cinchona alkaloid catalysts, computational modeling of the catalyst-substrate ion pairs is essential for rationalizing the high levels of enantioselectivity observed and for the future design of more efficient catalysts. illinois.edursc.org

One notable synthetic route towards α-alkenyl α-amino acids involves the stereoselective allylation of chiral oxazolidinones. The reaction of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with LDA followed by allyl bromide yields 4,4-disubstituted products with high diastereoselectivity (>98% de). rsc.org Subsequent hydrolysis provides access to enantiopure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org While experimental results are powerful, DFT calculations could precisely model the lithium enolate intermediate and the transition state of the allylation step, clarifying how the bulky ferrocenyl group directs the incoming allyl group to one face of the enolate, thus explaining the high degree of stereocontrol.

Another advanced method involves photoredox catalysis for the stereoselective addition of C-radicals to chiral N-sulfinyl imines. nih.gov This technique allows for the use of common carboxylic acids as radical precursors to synthesize a variety of unnatural amino acids. nih.gov The excellent diastereoselectivity observed in these reactions can be rationalized through computational analysis of the transition states.

DFT calculations are instrumental in dissecting the factors that control both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product). In the context of synthesizing (R)-2-Amino-2-methylpent-4-enoic acid analogs, a key reaction is the asymmetric alkylation of glycine derivatives under phase-transfer conditions. researchgate.netnih.gov

Computational studies have been successfully applied to understand the stereodetermining C-C bond-forming step in such reactions. For example, in the visible light-promoted addition of radicals to a chiral glyoxylate-derived N-sulfinyl imine, DFT calculations at the M062X-D3/6-311+G(d,p) level of theory were used to evaluate the structure of the radical acceptor and the transition states of competing reaction pathways. nih.gov These calculations can corroborate or challenge proposed mechanisms and provide a detailed picture of the key interactions governing stereoselectivity. nih.gov

A prime example is the enantioselective alkylation of glycine imines catalyzed by dual cinchona quinuclidinium salts. rsc.org DFT calculations were employed to model the transition state (TS) and rationalize the high efficiency of these catalysts. The calculations proposed that skewed conformers of the dual catalysts were responsible for the observed high enantiomeric excess (92–99% ee). rsc.org

Below is a data table summarizing the performance of selected chiral phase-transfer catalysts in the asymmetric synthesis of α-amino acid precursors, a process where DFT is used to understand the origins of the observed selectivity.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Computational Insight |

| Dual Cinchona Quinuclidinium Salt | α-Alkylation | Glycine Ester Imine | 92-99% | DFT calculations suggest skewed conformers at the transition state are key to high efficiency. rsc.org |

| Spirocyclic Phosphonium Salt | α-Fluorination | 3-Substituted Benzofuranone | Modest | Used for asymmetric α-heterofunctionalization, where ion-pair formation dictates stereocontrol. nih.gov |

| Maruoka-type Catalyst (B3) | α-Sulfanylation | Isoxazolidinone | Very High | Found to be significantly more promising than cinchona alkaloids for this specific transformation. nih.gov |

| Cinchona-functionalized Calixarene | α-Alkylation | Glycine Imine | up to 99.9% | Complex architecture provides crucial noncovalent interactions for stereocontrol. acs.org |

Molecular Modeling and Conformational Analysis for Structure-Activity Relationship Studies

Once α,α-disubstituted amino acids like (R)-2-Amino-2-methylpent-4-enoic acid are synthesized, they are often incorporated into peptides to modulate their structure and function. The presence of a quaternary α-carbon atom significantly restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like helices or turns. Molecular modeling, particularly molecular dynamics (MD) simulations, is a key tool for investigating these conformational preferences and establishing a structure-activity relationship (SAR). nih.gov

MD simulations can model the dynamic behavior of a peptide in different environments (e.g., in water or a lipid bilayer) over time. nih.govnih.gov For instance, MD simulations have been used to study the dimerization, folding, and protein binding of peptides containing unnatural amino acids. nih.gov These simulations can reproduce experimentally observed structures, such as the formation of a β-sheet-like hydrogen-bonded dimer in chloroform, and predict their stability. nih.gov Such studies are crucial for understanding how the inclusion of a specific non-proteinogenic amino acid can lead to a desired biological effect, such as inhibiting protein-protein interactions. nih.gov

The conformational landscape of a peptide can be complex, with multiple low-energy structures existing in an ensemble. youtube.com Computational methods can sample this landscape and calculate the probability distribution of different conformations, providing a more accurate picture than a single static structure. youtube.com This approach was used to study cyclosporine, a cyclic peptide drug, revealing distinct conformations in different environments (bound to its target, in water, and in a membrane), which is critical to its function. youtube.com

The table below illustrates findings from a molecular dynamics study on a peptide containing the unnatural amino acid Hao, demonstrating how computational analysis connects conformational behavior to experimental observations.

| System | Simulation Environment | Computational Finding | Experimental Correlation |

| i-PrCO-Phe-Hao-Val-NHBu | Chloroform | Forms a stable β-sheet-like hydrogen-bonded dimer. | Agrees with NMR experimental data showing dimer formation. nih.gov |

| i-PrCO-Phe-Hao-Val-NHBu | Chloroform with Methanol | Addition of a polar solvent induces instability of the β-sheet. | Confirmed by experiments showing the disruption of the dimer. nih.gov |

| i-PrCO-Hao-Ut-Phe-Ile-Leu-NHMe | Chloroform | Folds into a β-hairpin-like structure. | Reproduces the folding observed in experimental studies. nih.gov |

| Ac-Ala-Hao-Ala-NHMe | Water | Forms a stable complex with the Ras analogue protein Rap1A. | Suggests potential as an inhibitor of β-sheet interactions between proteins. nih.gov |

Advanced In Silico Approaches for Rational Design of Derivatives

Beyond analyzing existing molecules, computational chemistry provides powerful tools for the rational, in silico design of novel derivatives of (R)-2-Amino-2-methylpent-4-enoic acid with tailored properties. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. acs.org

The process often begins with a known biological target, such as an enzyme or receptor. Molecular docking is used to predict how a library of virtual compounds, or newly designed derivatives, will bind to the target's active site. nih.gov These programs calculate a binding score or free energy of binding, which helps to rank the potential inhibitors. nih.gov For example, in a study to identify novel α-glucosidase inhibitors, thousands of potential peptides were designed and then computationally screened via molecular docking to identify the most promising candidates for synthesis and in vitro testing. nih.gov

In addition to predicting binding, in silico methods can forecast the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of designed molecules. acs.org This is crucial, as a potent compound is useless if it cannot reach its target in the body. Databases and prediction tools can screen for drug-like characteristics, potential toxicity, and metabolic stability before any chemical synthesis is undertaken. acs.org

This in silico-guided workflow—combining molecular docking, ADME prediction, and mechanistic insights—is a cornerstone of modern medicinal chemistry. It has been used to rationally design derivatives of 5-aminolevulinic acid for photodynamic therapy and to create functionalized versions of the natural product Huperzine A as potent acetylcholinesterase inhibitors. acs.orgnih.gov By applying these principles, novel analogs of (R)-2-Amino-2-methylpent-4-enoic acid could be designed to target specific enzymes or receptors with improved efficacy and better drug-like properties.

Future Research Directions and Translational Perspectives for R 2 Amino 2 Methylpent 4 Enoic Acid

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The primary challenge in synthesizing (R)-2-amino-2-methylpent-4-enoic acid lies in the stereocontrolled construction of the quaternary α-carbon. While several methods exist, the development of more efficient, scalable, and environmentally benign strategies remains a key research focus. The synthesis of α,α-disubstituted α-amino acids is often hampered by steric constraints, making advancements in this area particularly valuable. nih.gov

Established synthetic routes frequently rely on the use of chiral auxiliaries, which guide the stereochemical outcome of alkylation reactions. Methods employing Evans-type oxazolidinones have been a cornerstone in asymmetric synthesis. wikipedia.org Another approach involves the methylation of enolates derived from chiral imidazolidin-4-ones, which has been successfully used to produce enantiomerically pure α-methylated amino acids. nih.govresearchgate.net More advanced systems using cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones have demonstrated highly stereoselective allylation to create the desired quaternary center with excellent diastereomeric excess (>98% de). rsc.org

Phase-transfer catalysis has emerged as a powerful and practical alternative for the asymmetric synthesis of α-amino acids. organic-chemistry.orgacs.org This technique, often utilizing a chiral quaternary ammonium (B1175870) salt, can facilitate the alkylation of glycine-derived Schiff bases with high enantio- and diastereoselectivity, avoiding more complex multi-step procedures. organic-chemistry.org

Emerging strategies are focused on improving efficiency and sustainability. Recent advances include the application of visible-light-mediated photoredox catalysis, which offers a robust and relatively mild alternative for forming the necessary carbon-carbon bonds. nih.gov Furthermore, the use of biocatalysts, such as enzymes, presents a promising avenue for achieving high enantioselectivity under environmentally friendly conditions.

| Methodology | Chiral Source / Catalyst Type | Key Features |

|---|---|---|

| Chiral Auxiliary | Oxazolidinones (Evans, Ferrocenyl-based), Imidazolidin-4-ones | Well-established, high stereoselectivity; requires stoichiometric auxiliary and subsequent cleavage steps. wikipedia.orgresearchgate.netrsc.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Catalytic approach, practical for larger scale, high enantioselectivity under optimized conditions. organic-chemistry.orgacs.org |

| Biocatalysis | Enzymes | High enantioselectivity, operates under mild and green conditions; requires screening for suitable enzymes. |

| Photoredox Catalysis | Visible-light photocatalysts | Enables thermally unachievable transformations under mild conditions; a rapidly developing field. nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Potentials

The therapeutic potential of (R)-2-amino-2-methylpent-4-enoic acid is largely unexplored, representing a fertile ground for future investigation. Its structural motifs—the α-methyl group and the terminal allyl group—suggest several avenues for biological activity. The compound is known to have the potential to interact with metabolic pathways and neurotransmitter systems.

The α-methyl group significantly hinders enzymatic degradation, making it a prime candidate for designing enzyme inhibitors with enhanced in vivo stability. α-Methylated amino acids can act as antagonists or modulators of biological receptors and have been studied for their ability to influence neurotransmitter systems. nih.gov The presence of the α-methyl group can restore the sympathomimetic actions of certain compounds in reserpine-treated tissue preparations, indicating an interaction with neuronal uptake or storage mechanisms. nih.gov

The allyl side chain offers additional functionality. It can participate in specific binding interactions within a target protein's active site. More importantly, it can serve as a latent reactive handle. This "warhead" functionality could be exploited for the development of covalent inhibitors, where the amino acid moiety directs the molecule to a specific biological target and the allyl group subsequently forms a permanent covalent bond, leading to irreversible inhibition.

Future research should focus on screening (R)-2-amino-2-methylpent-4-enoic acid and its simple derivatives against various classes of enzymes, such as proteases, kinases, and metabolic enzymes, as well as neurotransmitter receptors. Identifying specific biological targets will be the first step toward developing novel therapeutic agents for a range of diseases.

Integration into Complex Peptide and Protein Mimetics for Advanced Biomedical Applications

One of the most promising applications of (R)-2-amino-2-methylpent-4-enoic acid is its use as a building block for "unnatural" peptides and peptidomimetics with enhanced properties. rsc.org The incorporation of α,α-disubstituted amino acids is a well-established strategy to overcome the traditional limitations of peptide-based therapeutics, such as poor conformational stability and rapid proteolytic degradation. nih.govenamine.net

The α-methyl group dramatically restricts the conformational freedom of the peptide backbone, locking the local geometry into specific secondary structures like β-turns or 3₁₀-helices. researchgate.netnih.gov This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding. This principle has been successfully applied to apolipoprotein A-I (ApoA-I) mimetic peptides, where incorporating α-methylated amino acids enhanced the helicity and, consequently, the cholesterol efflux potential of the peptides. nih.gov

Furthermore, the absence of an α-hydrogen atom renders the adjacent peptide bond resistant to cleavage by common proteases, significantly increasing the peptide's half-life in biological systems. enamine.netnih.gov This increased stability is a critical attribute for developing viable peptide-based drugs.

The allyl side chain provides a unique site for post-synthetic modification within a peptide sequence. This functionality allows for the attachment of imaging agents, drug payloads, or other molecular probes, creating advanced biomaterials and theranostic agents. The integration of this amino acid can thus confer stability and structural control while simultaneously providing a handle for further functionalization.

| Property Conferred to Peptides | Structural Basis | Biomedical Implication |

|---|---|---|

| Conformational Constraint | The α-methyl group restricts backbone dihedral angles (φ, ψ). | Stabilization of secondary structures (helices, turns), enhanced binding affinity. researchgate.netnih.govnih.gov |

| Proteolytic Resistance | Absence of an α-hydrogen prevents cleavage by proteases. | Increased in vivo half-life, improved bioavailability of peptide drugs. enamine.netnih.gov |

| Site for Functionalization | The terminal allyl group serves as a reactive handle. | Attachment of drugs, imaging agents, or probes for advanced applications. |

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-methylpent-4-enoic acid, and how do their yields and limitations compare?

Methodological Answer:

- Enzymatic Synthesis : Nitrilase-catalyzed reactions can achieve enantioselective synthesis, as demonstrated for structurally similar compounds like (R)-2-phenylglycine. Reaction conditions (pH 8, 20°C) and enzyme affinity differences between enantiomers are critical for optimizing yield and enantiomeric excess (EE) .

- Chemical Synthesis : Asymmetric hydrogenation or chiral auxiliaries may be used, though these methods often require stringent control of reaction parameters (e.g., temperature, catalyst loading) and may suffer from lower EE compared to enzymatic approaches.

- Limitations : Enzymatic methods may face substrate specificity issues, while chemical routes often involve costly catalysts or complex purification steps.

Table 1: Comparison of Synthetic Methods

| Method | Typical Yield (%) | Enantiomeric Excess (%) | Key Challenges |

|---|---|---|---|

| Enzymatic (Nitrilase) | 60–85 | ≥95 | Substrate specificity, pH control |

| Asymmetric Catalysis | 50–75 | 80–90 | Catalyst cost, purification |

Q. How can researchers validate the enantiomeric purity and structural integrity of (R)-2-Amino-2-methylpent-4-enoic acid?

Methodological Answer:

- 1H NMR Spectroscopy : Confirm structural consistency via proton assignments (e.g., vinyl protons at δ 5.2–5.8 ppm for the pent-4-enoic moiety) and absence of impurities .

- Optical Rotation : Measure specific rotation ([α]D) under standardized conditions (e.g., 0.99 g/100 mL H₂O) to verify enantiopurity. Reported values for the (R)-enantiomer are +23.2° .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and quantify EE.

Q. What experimental considerations are critical for handling (R)-2-Amino-2-methylpent-4-enoic acid in aqueous solutions?

Methodological Answer:

- pH Stability : The compound’s zwitterionic nature requires buffered solutions (pH 6–8) to prevent racemization or decomposition.

- Temperature Control : Store at room temperature; avoid prolonged exposure to >30°C to maintain stability .

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMSO) for solubility studies, but ensure compatibility with downstream applications (e.g., biological assays).

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis to improve enantiomeric excess in (R)-2-Amino-2-methylpent-4-enoic acid production?

Methodological Answer:

- Enzyme Engineering : Use directed evolution or rational design to enhance nitrilase activity and specificity toward the target substrate .

- Reaction Engineering : Optimize pH (e.g., 7.5–8.5), temperature (20–25°C), and substrate-to-enzyme ratio to maximize EE. Kinetic monitoring (e.g., via HPLC) helps identify rate-limiting steps.

- Co-Solvent Systems : Introduce water-miscible co-solvents (e.g., 10% DMSO) to improve substrate solubility without denaturing the enzyme .

Q. What analytical strategies resolve contradictions in NMR data for (R)-2-Amino-2-methylpent-4-enoic acid characterization?

Methodological Answer:

- Multi-Nuclear NMR : Combine ¹³C and DEPT-135 spectra to assign quaternary carbons and resolve overlapping signals.

- 2D Techniques : Use HSQC or COSY to correlate proton and carbon shifts, particularly for distinguishing stereoisomers or conformers.

- Quantitative NMR (qNMR) : Spiking with a known enantiomer or internal standard (e.g., maleic acid) can clarify purity discrepancies .

Q. How can computational modeling predict the reactivity of (R)-2-Amino-2-methylpent-4-enoic acid in peptide coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in amide bond formation (e.g., α- vs. ε-amine reactivity).

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the vinyl group’s steric interactions.

- Docking Studies : Evaluate interactions with enzymes (e.g., ligases) to design biocatalytic pathways for derivative synthesis.

Data Contradiction and Validation

Q. How should researchers address discrepancies between optical rotation and HPLC data in enantiopurity assessments?

Methodological Answer:

- Calibration Checks : Validate HPLC methods using a racemic mixture to ensure baseline separation and correct EE calculation.

- Sample Preparation : Confirm solute concentration and solvent purity, as impurities can skew optical rotation measurements .

- Cross-Validation : Use multiple techniques (e.g., NMR chiral shift reagents) to reconcile conflicting results.

Application-Oriented Research

Q. What role does (R)-2-Amino-2-methylpent-4-enoic acid play in designing chiral catalysts or ligands?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.